1,4-Diiodobutane

Overview

Description

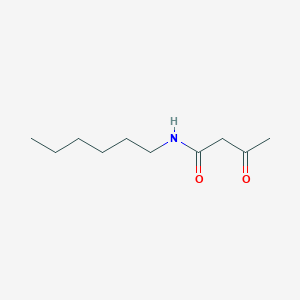

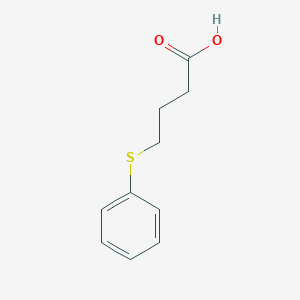

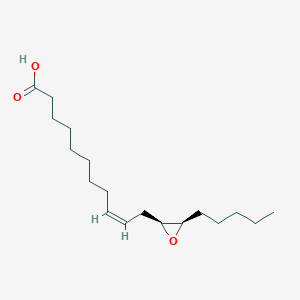

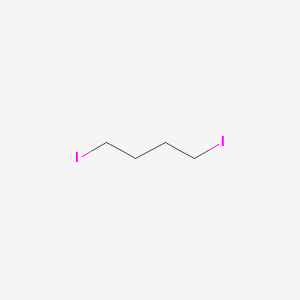

1,4-Diiodobutane is a chemical compound that is part of the 1,4-dihalobutane family. It is characterized by having two iodine atoms attached to the terminal carbons of a four-carbon chain. The presence of iodine atoms significantly influences the physical, chemical, and reactive properties of the molecule. The compound is known for its strong binding strength with certain macrocyclic molecules due to dispersive interactions, as indicated by its high affinity for ethylpillar arene .

Synthesis Analysis

The synthesis of this compound is not directly described in the provided papers. However, 1,4-diiodo-1,3-dienes, which are closely related, can be synthesized starting from alkynes and iodine. These dienes are highly reactive and can be used under mild conditions, such as room temperature, to create complex organic molecules through various synthetic procedures .

Molecular Structure Analysis

The molecular structure of this compound has been studied using vibrational spectroscopy. The compound has been found to crystallize in different conformations, including the gauche-trans-gauche' and trans-trans-trans conformations. In the liquid state, multiple conformers coexist, indicating a degree of flexibility in the molecular structure .

Chemical Reactions Analysis

This compound exhibits strong binding with pillar arenes, which is predominantly driven by dispersion forces. This interaction is significantly stronger than that observed with other dihalobutanes, such as 1,4-difluorobutane . Additionally, 1,4-diiodo-1,3-dienes, which can be derived from this compound, are versatile reagents in organic synthesis, participating in cross-coupling reactions, organometallic synthesis, and the preparation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of iodine atoms. The vibrational spectra of the compound have been analyzed, providing insights into its molecular conformations in both solid and liquid states . The compound's interactions with other chemicals, such as its strong complexation with pillar arenes, also highlight its unique chemical properties .

Scientific Research Applications

Vibrational Analysis and Conformation Studies

- 1,4-Diiodobutane has been analyzed for its infrared and Raman spectra. Research shows that it crystallizes in various conformations like GG', TG, and others, providing insights into molecular structure and behavior (Crowder & Ali, 1975).

Complexation with Pillar[5]arenes

- Studies indicate the formation of interpenetrated complexes when this compound interacts with pillar[5]arenes, a class of macrocyclic compounds. The binding strength of these complexes suggests potential applications in molecular recognition and host-guest chemistry (Shu et al., 2012).

Molecular Conformations in Various States

- Further exploration of molecular conformations of this compound in both liquid and solid states contributes to understanding of its chemical properties and potential applications in various fields (Sakakibara et al., 1979).

Catalytic Reduction Studies

- Catalytic reductions of this compound have been investigated, demonstrating its reactivity and potential utility in chemical synthesis and transformations (Dahm & Peters, 1996).

Synthesis of Bis-spironaphthoxazine

- This compound has been used as a medium in the synthesis of bis-spironaphthoxazine, a compound with potential applications in photochromic materials (Yang Zhi-fan, 2005).

Fabrication of Microporous Thin Film Membranes

- In the development of microporous thin film membranes, this compound plays a crucial role, indicating its potential in material science and engineering applications (Orlov et al., 2007).

Influence on Polymer Solar Cell Performance

- The impact of this compound on the distribution of certain components in polymer solar cells has been studied, which is significant for optimizing the efficiency of solar energy devices (Zhao et al., 2016).

Electrochemical Reduction Research

- Electrochemical behavior of this compound has been explored, highlighting its potential in electrochemistry and related applications (Pritts & Peters, 1995).

Synthesis of Bifunctional Reagents

- Research on synthesizing bifunctional reagents using this compound showcases its utility in the field of synthetic chemistry (Volkonskii et al., 2010).

Halogen Bonding in Layered Solids

- The self-assembly of co-crystals involving this compound and its predictability in structure and metrics demonstrates its significance in crystal engineering (Metrangolo et al., 2004).

Safety and Hazards

1,4-Diiodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system (CNS) .

Future Directions

Mechanism of Action

Target of Action

1,4-Diiodobutane is a chemical compound with the formula I(CH2)4I . It is primarily used in organic synthesis . .

Biochemical Pathways

As a reagent in organic synthesis, it may be involved in the formation of various organic compounds .

Result of Action

As a reagent in organic synthesis, its primary role is likely in the formation of other organic compounds .

properties

IUPAC Name |

1,4-diiodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYUBHVBIKMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060851 | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Diiodobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

628-21-7 | |

| Record name | 1,4-Diiodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diiodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diiodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diiodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-diiodobutane?

A1: The molecular formula of this compound is C4H8I2, and its molecular weight is 309.92 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies report spectroscopic data for this compound:

- NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]

- IR: Infrared spectroscopy has been employed to analyze the structure and interactions of this compound. [, , , , ]

- Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of this compound. []

Q3: How does this compound perform as a cross-linking agent in polymer chemistry?

A3: this compound is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]

Q4: Are there specific applications of this compound in the fabrication of membranes?

A4: Yes, this compound plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]

Q5: What are the applications of this compound in organic synthesis?

A5: this compound is employed in various organic reactions, including:

- Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []

- Cyclization Reactions: this compound participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []

- Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]

Q6: How does this compound interact with biological systems?

A6: Research indicates that this compound can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.

Q7: What is the significance of this compound in studying three-electron bonded species?

A7: this compound serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in this compound derivatives. []

Q8: Does this compound show any specific interactions with pillar[5]arenes?

A8: Yes, research indicates that this compound forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with this compound exhibiting a strong binding affinity towards ethylpillar[5]arene. []

Q9: Are there environmental concerns regarding this compound?

A9: While limited information is available on the environmental fate and effects of this compound specifically, it's important to consider its potential impact:

Q10: What analytical methods are used to quantify this compound?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying this compound in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.